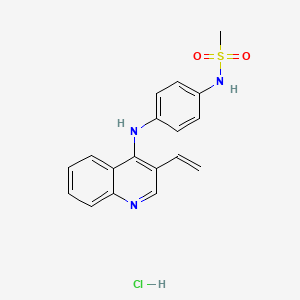
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride is a compound that belongs to the class of acridine derivatives. Acridine derivatives have been actively researched for their potential therapeutic applications, including their use as anti-cancer agents, anti-bacterial agents, and disinfectants . The compound’s structure includes an acridine moiety, which is known for its ability to intercalate into DNA, thereby affecting various biological processes .
Méthodes De Préparation
The synthesis of Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride typically involves the following steps:
Formation of Acridine Derivative: The acridine moiety is synthesized through a series of reactions involving the condensation of anthranilic acid with formamide, followed by cyclization and oxidation.
Attachment of Methanesulfonamide Group: The acridine derivative is then reacted with methanesulfonyl chloride in the presence of a base to form the methanesulfonamide group.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Analyse Des Réactions Chimiques
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo substitution reactions, where functional groups on the acridine moiety are replaced with other groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions . The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride involves its ability to intercalate into DNA. This intercalation alters the structure of DNA, inhibiting DNA replication and transcription by reducing the association between DNA and essential enzymes such as DNA polymerase and RNA polymerase . The compound’s molecular targets include DNA and related enzymes involved in these processes .
Comparaison Avec Des Composés Similaires
Methanesulfonamide, N-(p-(acridin-9-ylamino)phenyl)-, hydrochloride can be compared with other acridine derivatives such as:
Quinacrine: An acridine derivative with anti-malarial and anti-cancer properties.
Proflavine: An acridine derivative used as an anti-bacterial agent and disinfectant.
The uniqueness of this compound lies in its specific structure, which allows for targeted interactions with DNA and related enzymes, making it a promising candidate for cancer therapy .
Propriétés
Numéro CAS |
75775-83-6 |
|---|---|
Formule moléculaire |
C18H18ClN3O2S |
Poids moléculaire |
375.9 g/mol |
Nom IUPAC |
N-[4-[(3-ethenylquinolin-4-yl)amino]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C18H17N3O2S.ClH/c1-3-13-12-19-17-7-5-4-6-16(17)18(13)20-14-8-10-15(11-9-14)21-24(2,22)23;/h3-12,21H,1H2,2H3,(H,19,20);1H |
Clé InChI |
YURKPSFZZGFYNN-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C(C=NC3=CC=CC=C32)C=C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-Methoxyphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B13801385.png)
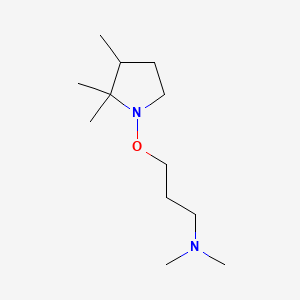
![5-Bromo-2-[[[[4-(phenoxymethyl)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13801395.png)
![2-Chloro-4-phenyl-1-azabicyclo[2.2.2]octane](/img/structure/B13801397.png)
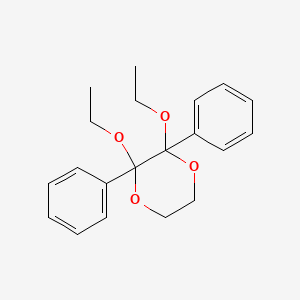
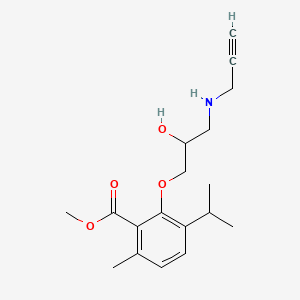
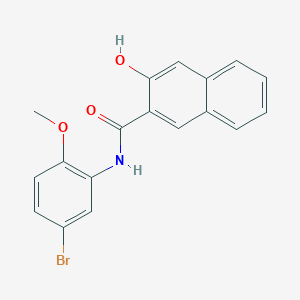

![(S)-N-[4-Cyano-3-(trifluoromethyl)phenyl]-3-(4-fluorophenylthio)-2-hydroxy-2-methylpropanamide](/img/structure/B13801423.png)
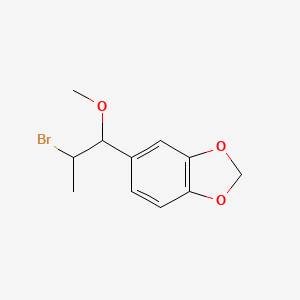
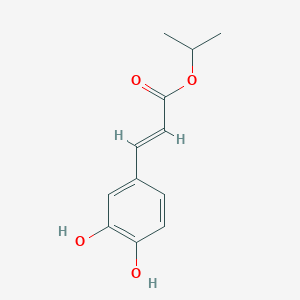
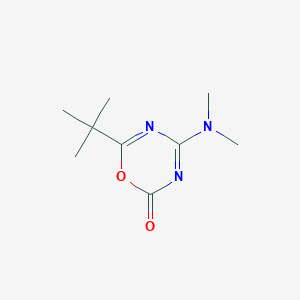

![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-(4-methyl-1,2,5-oxadiazol-3-YL)-](/img/structure/B13801476.png)
